molecular formula C8H4BrF3N4 B2951713 5-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole CAS No. 1249252-67-2

5-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole

Cat. No.: B2951713
CAS No.: 1249252-67-2
M. Wt: 293.047
InChI Key: FPWUGLSGVHGFDB-UHFFFAOYSA-N
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Description

5-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole is a heterocyclic compound that features a tetrazole ring substituted with a bromine and trifluoromethyl group on a phenyl ring

Safety and Hazards

The safety data sheet for this compound indicates that it is considered hazardous . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

5-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the tetrazole ring or the substituents.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds with various functional groups .

Comparison with Similar Compounds

Similar Compounds

  • 5-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole
  • 5-[4-fluoro-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole
  • 5-[4-methyl-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole

Uniqueness

5-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

5-[4-bromo-2-(trifluoromethyl)phenyl]-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N4/c9-4-1-2-5(7-13-15-16-14-7)6(3-4)8(10,11)12/h1-3H,(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWUGLSGVHGFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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